molecular formula C20H16FNO B11994746 N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline

N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline

Cat. No.: B11994746
M. Wt: 305.3 g/mol
InChI Key: RGHWACDWPOEJKV-UHFFFAOYSA-N
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Description

N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline is an organic compound with the molecular formula C20H16FNO It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a fluorinated aniline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-fluoroaniline. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives, depending on the nucleophile used.

Scientific Research Applications

N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(4-fluorophenyl)amine
  • N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(4-chlorophenyl)amine
  • N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(4-bromophenyl)amine

Uniqueness

N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C20H16FNO

Molecular Weight

305.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(2-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H16FNO/c21-18-10-12-19(13-11-18)22-14-17-8-4-5-9-20(17)23-15-16-6-2-1-3-7-16/h1-14H,15H2

InChI Key

RGHWACDWPOEJKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)F

Origin of Product

United States

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